molecular formula C14H15BrN2O2S B272344 4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B272344
M. Wt: 355.25 g/mol
InChI Key: DKLNKEMUIZJBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as Br-DM-PYSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to have antioxidant properties and to increase the levels of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a potentially useful tool in the study of disease mechanisms. However, its limited solubility in water and low bioavailability may pose challenges in its use in vivo.

Future Directions

There are several future directions for research on 4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the exploration of its potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 6-methyl-2-pyridinylamine in the presence of a base. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties.

properties

Product Name

4-bromo-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O2S/c1-9-8-13(10(2)7-12(9)15)20(18,19)17-14-6-4-5-11(3)16-14/h4-8H,1-3H3,(H,16,17)

InChI Key

DKLNKEMUIZJBCV-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C

Origin of Product

United States

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